CP5V

Targeted Protein Degradation Mitotic Arrest Breast Cancer

CP5V is a validated, VHL-recruiting PROTAC for the catalytic degradation of Cdc20. Unlike reversible inhibitors (e.g., Apcin-A), it eliminates the target protein, mitigating feedback and enabling efficacy at lower concentrations. Its PEG5 linker was selected from a systematic PEG2–PEG9 screen for maximal ternary complex stability, making it a superior tool for Cdc20 studies and linker optimization. Ideal for breast cancer cell line research.

Molecular Formula C46H66Cl3N9O12S
Molecular Weight 1075.5 g/mol
Cat. No. B10821863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP5V
Molecular FormulaC46H66Cl3N9O12S
Molecular Weight1075.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOC(=O)NC(C(Cl)(Cl)Cl)NC4=NC=CC=N4)O
InChIInChI=1S/C46H66Cl3N9O12S/c1-31-38(71-30-54-31)33-9-7-32(8-10-33)28-53-40(62)35-27-34(59)29-58(35)41(63)39(45(2,3)4)55-37(61)12-18-66-20-22-68-24-26-69-25-23-67-21-19-65-17-11-36(60)50-15-6-16-70-44(64)57-42(46(47,48)49)56-43-51-13-5-14-52-43/h5,7-10,13-14,30,34-35,39,42,59H,6,11-12,15-29H2,1-4H3,(H,50,60)(H,53,62)(H,55,61)(H,57,64)(H,51,52,56)/t34-,35+,39-,42?/m1/s1
InChIKeyBQQILUVLGKHSNJ-NWRQRLFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP5V (CAS 2509359-75-3): A VHL-Recruiting Cdc20 PROTAC with Optimized PEG5 Linker and Traceable Warhead


The compound 3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate, commonly designated CP5V (CAS 2509359-75-3) , is a heterobifunctional PROTAC that specifically degrades the mitotic regulator Cdc20 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. This compound features a Cdc20-targeting warhead derived from Apcin-A , a PEG5 flexible linker optimized among PEG2–PEG9 variants for ternary complex stability [2], and a VHL ligand for ubiquitination-mediated proteasomal degradation.

Why CP5V Cannot Be Substituted with dBET1, MZ1, or Apcin in Mitotic Arrest Studies


Generic substitution fails because CP5V occupies a unique node in the PROTAC design space: unlike pan-BET degraders such as dBET1 (CRBN-recruiting) or MZ1 (VHL-recruiting) that target bromodomain proteins [1], CP5V exclusively degrades Cdc20, a fundamentally distinct target essential for mitotic progression [2]. While Apcin-A acts as a conventional occupancy-based Cdc20 inhibitor with an IC50 of ~10 μM in triple-negative breast cancer cells , CP5V leverages a catalytic degradation mechanism that eliminates the target protein entirely, reducing the likelihood of compensatory feedback and enabling efficacy at substantially lower concentrations . The optimized PEG5 linker in CP5V was selected from a systematic screen of PEG2–PEG9 variants to maximize ternary complex formation—a design element absent in off-the-shelf analogs [3].

CP5V Quantitative Differentiation Evidence: Head-to-Head Data vs. Apcin, dBET1, and MZ1


Cdc20 Degradation Potency (DC50) in Breast Cancer Cells vs. Apcin-A Inhibition IC50

CP5V achieves a DC50 of approximately 1.6 μM for Cdc20 degradation in both MCF7 and MDA-MB-231 triple-negative breast cancer cell lines . In contrast, the parent inhibitor Apcin-A (which occupies the same Cdc20 binding site) requires an IC50 of ~10 μM to achieve 50% inhibition of cell viability in MDA-MB-231 cells . This represents an approximately 6.25-fold improvement in potency when switching from inhibition-based pharmacology to degradation-based pharmacology.

Targeted Protein Degradation Mitotic Arrest Breast Cancer

Mechanistic Differentiation: Degradation vs. Inhibition Pharmacology

CP5V functions as a catalytic degrader, eliminating Cdc20 protein via VHL-mediated ubiquitination and proteasomal degradation [1]. In contrast, Apcin-A and its structural analogs act as stoichiometric inhibitors that block Cdc20-substrate interactions without depleting the target protein [2]. The degradation mechanism is confirmed to be UPS-dependent: CP5V-induced Cdc20 degradation is blocked by the proteasome inhibitor MG-132 and the neddylation inhibitor MLN4924 . This mechanistic distinction is critical because inhibitor-based approaches can be overcome by compensatory Cdc20 upregulation or target mutation, whereas degradation eliminates the target pool entirely.

PROTAC Mechanism Catalytic Degradation Ubiquitin-Proteasome System

PEG5 Linker Optimization: Rational Selection from PEG2–PEG9 Systematic Screen

CP5V incorporates a PEG5 linker that was rationally selected from a systematic screen of seven linker lengths (PEG2, PEG3, PEG4, PEG5, PEG6, PEG7, and PEG9) conducted to maximize the probability of stable Cdc20-PROTAC-VHL/VBC ternary complex formation [1]. This optimization is not present in non-PROTAC Cdc20 inhibitors such as Apcin or Apcin-A, which lack the linker-E3 ligase recruitment architecture entirely . Among VHL-recruiting PROTACs, linker length profoundly influences degradation efficiency; too-short linkers (e.g., PEG2–PEG3) cannot span the distance required for ternary complex formation, while excessively long linkers (e.g., PEG7–PEG9) may introduce entropic penalties that reduce cooperative binding [2].

PROTAC Linker Optimization Ternary Complex Stability SAR

Target Selectivity: Cdc20-Specific Degradation vs. Pan-BET Degraders (dBET1, MZ1)

CP5V demonstrates exclusive specificity for Cdc20 degradation, as confirmed by western blot analysis in breast cancer cell models [1]. In contrast, BET-targeting PROTACs such as dBET1 (CRBN-recruiting) and MZ1 (VHL-recruiting) induce degradation of BRD2, BRD3, and BRD4 with varying isoform selectivity [2]. MZ1 exhibits preferential BRD4 degradation (DC50 = 8 nM in H661 cells, 23 nM in H838 cells) but still degrades BRD2 and BRD3 at higher concentrations (complete degradation at 2 μM) . dBET1 demonstrates cell line-dependent degradation efficacy and fails entirely in SW480 colorectal cancer cells due to low cereblon expression [3]. CP5V avoids these isoform selectivity confounders and E3 ligase expression dependencies by targeting a single, well-defined mitotic regulator.

Target Selectivity BET Proteins Cdc20

Synthetic Accessibility and Chemical Traceability via Apcin-A Warhead

CP5V incorporates the Apcin-A warhead (CAS 1683617-62-0), a well-characterized Cdc20-binding ligand with established synthetic routes and commercial availability . This contrasts with de novo Cdc20 ligand discovery required for alternative Cdc20-targeting PROTACs. Apcin-A itself is an Apcin derivative that interacts strongly with Cdc20 and inhibits ubiquitination of Cdc20 substrates . The trichloroethyl-pyrimidinylamino carbamate moiety in Apcin-A provides a distinct chemical handle that enables both synthetic modularity and potential analytical tracking via UV or MS detection. No equivalent modular warhead with established commercial supply chains exists for BET-targeting PROTACs such as dBET1 (thalidomide-based) or MZ1 (JQ1-based), which rely on controlled-substance precursor chemistry .

PROTAC Synthesis Chemical Traceability Apcin-A Derivative

Resistance Profile: CP5V Evades Cereblon-Downregulation Resistance Seen with dBET1

dBET1, a CRBN-recruiting BRD4 degrader, exhibits profound loss of efficacy in SW480 colorectal cancer cells due to low endogenous cereblon expression and fails entirely in dBET1-resistant LS174t cells that downregulate cereblon [1]. CP5V recruits VHL rather than CRBN, thereby circumventing cereblon-dependent resistance mechanisms. In dBET1-resistant LS174t cells, treatment with JQ1 (BET inhibitor) or MZ1 (VHL-recruiting BRD4 degrader) can restore activity, demonstrating that VHL-based PROTACs remain functional even when CRBN expression is lost [2]. CP5V, as a VHL-recruiting degrader, inherits this resistance-evasion advantage while targeting Cdc20 instead of BET proteins.

Drug Resistance Cereblon PROTAC Resistance

CP5V Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mitotic Arrest and Cell Cycle Studies in Cdc20-Dependent Cancer Models

CP5V is the preferred tool for inducing Cdc20-specific degradation in breast cancer cell lines (MCF7, MDA-MB-231) with a validated DC50 of 1.6 μM . Unlike Apcin-A, which requires ~10 μM for comparable cellular effects , CP5V achieves effective Cdc20 depletion at substantially lower concentrations, minimizing off-target cytotoxicity and enabling cleaner mitotic arrest phenotypes. The degradation mechanism is UPS-dependent and reversible only upon washout or proteasome inhibition, providing a robust temporal control not achievable with reversible inhibitors [1].

PROTAC Linker Optimization and Ternary Complex SAR Studies

CP5V serves as an experimentally validated reference compound for linker optimization studies, having been selected from a systematic PEG2–PEG9 screen specifically for maximal Cdc20-PROTAC-VHL/VBC ternary complex formation . Researchers designing novel VHL-recruiting PROTACs against other targets can use CP5V as a benchmark for linker length effects on degradation efficiency, particularly for POI-E3 ligase pairs with similar spatial constraints .

Resistance Mechanism Studies: CRBN-Independent Degradation

For studies examining cereblon-downregulation as a resistance mechanism to immunomodulatory drugs (IMiDs) and CRBN-based PROTACs, CP5V provides a VHL-dependent degradation control. As demonstrated with MZ1 vs. dBET1 in cereblon-low or cereblon-downregulated cell lines , VHL-recruiting PROTACs maintain full degradation activity. CP5V extends this principle to Cdc20 targeting, enabling direct comparison of E3 ligase pathway dependencies .

Chemical Probe Development and PROTAC Synthesis Optimization

CP5V's Apcin-A warhead (CAS 1683617-62-0) is commercially available from multiple vendors , reducing synthetic barriers for laboratories developing custom Cdc20-targeting PROTACs. The trichloroethyl-pyrimidinylamino carbamate moiety provides a distinctive UV/Vis and MS signature , facilitating analytical method development for pharmacokinetic and cellular uptake studies. This chemical traceability distinguishes CP5V from PROTACs lacking distinctive spectroscopic handles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP5V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.